molecular formula C12H13N3O4S2 B6124054 N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide

N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide

Cat. No. B6124054
M. Wt: 327.4 g/mol
InChI Key: NKADIWGDHFMORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide, also known as MTSEA, is a chemical compound that has been widely used in scientific research. It is a member of the thiol-reactive reagents family and has been found to have a variety of applications in biochemistry and physiology.

Mechanism of Action

The mechanism of action of N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is based on its ability to react with thiol groups. Thiol groups are present in a variety of biological molecules, including proteins and enzymes. When N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide reacts with a thiol group, it forms a covalent bond, which can modify the structure and function of the molecule. This modification can be used to study the function of the molecule or to develop new drugs.
Biochemical and Physiological Effects
N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is involved in the regulation of ion transport across cell membranes. N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has also been found to modulate the activity of ion channels, such as the voltage-gated potassium channel.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide in lab experiments is its thiol-reactive nature, which makes it a versatile tool for studying the structure and function of biological molecules. However, one of the limitations of using N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is that it can react with non-specific targets, which can lead to unwanted effects. Additionally, the use of N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide requires careful control of experimental conditions, such as pH and temperature, to ensure that the reaction proceeds as intended.

Future Directions

There are many future directions for research on N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide. One area of interest is the development of new thiol-reactive reagents that have improved specificity and selectivity. Another area of interest is the study of the physiological effects of N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide, particularly in the context of ion channel function. Finally, the development of new applications for N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide, such as in drug development or diagnostic assays, is an area of active research.

Synthesis Methods

N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 3-methoxyaniline followed by sulfonation and acetylation. Alternatively, it can be synthesized by reacting 2-chloroacetic acid with 2-aminothiazole, followed by reaction with 3-methoxyaniline and sulfonation. The yield of the synthesis process is typically around 50%.

Scientific Research Applications

N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been used in a wide range of scientific research applications. One of the most common applications is in the study of protein structure and function. N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is a thiol-reactive reagent, which means it can react with cysteine residues in proteins. This reaction can be used to modify the structure of proteins and study their function. N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has also been used in the study of ion channels, where it has been found to be a useful tool for studying the conformational changes that occur during channel gating.

properties

IUPAC Name

N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c1-8(16)14-12-13-7-11(20-12)21(17,18)15-9-4-3-5-10(6-9)19-2/h3-7,15H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKADIWGDHFMORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide

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